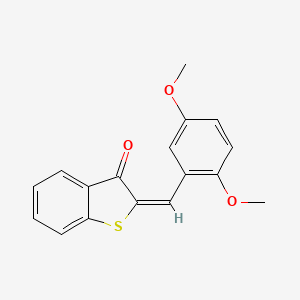
2-(2,5-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(2,5-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one involves several steps, including the condensation of benzothiophene derivatives with aldehydes. For instance, substituted-3-benzylidenebenzo[b]thiophen-2-ones are synthesized by reacting 5,6-Dimethoxybenzo[b]-thiophen-2-(3H)one with aniline and triethyl orthoformate, yielding 3-anilinomethylene compounds which can be further hydrolysed to obtain 3-hydroxymethylene derivatives (Camoutsis et al., 1981).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is characterized by the presence of a benzene ring fused to a thiophene ring. The dimethoxybenzylidene moiety introduces electron-donating groups, which can influence the electronic distribution and reactivity of the molecule. Crystallographic studies of similar compounds have revealed detailed insights into their molecular conformations and interactions (Quoc et al., 2019).
Chemical Reactions and Properties
Benzothiophene derivatives, including those similar to the compound , participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, owing to the reactive sites on both the benzothiophene and the benzylidene moieties. These reactions can lead to a wide range of products with diverse chemical functionalities (Ishii et al., 1991).
Scientific Research Applications
Organic Synthesis and Photolysis Applications
Synthesis of RNA and DNA-RNA Mixtures
Selective benzoylation of the 2'-hydroxyl group in ribonucleosides has been achieved, enabling the synthesis of oligoribonucleotides on a solid support. This method facilitates the easy preparation and isolation of DNA and RNA mixtures, demonstrating the compound's role in nucleotide chemistry (Kempe et al., 1982).
Mechanism of Hydrogen Atom Transfer
The study of 2,5-dimethoxybenzyl alcohol's oxidation reveals insights into hydrogen atom transfer mechanisms and the influence of scandium triflate on reaction rates. This research contributes to understanding the complex interactions in chemical reactions and the role of transition metals (Morimoto et al., 2012).
Photoremovable Protecting Groups
The use of light-sensitive protecting groups, including derivatives of dimethoxybenzyl, in the synthesis of organic compounds highlights the application of these compounds in facilitating selective reactions under mild conditions. This is especially relevant in the synthesis involving polyfunctional molecules (Pillai, 1980).
Biological Applications
- Protein-Tyrosine Kinase Inhibition: Novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, synthesized from related compounds, have shown inhibitory activities against protein-tyrosine kinases. These findings suggest potential therapeutic applications in targeting cancer and other diseases where protein-tyrosine kinases play a critical role (Li et al., 2017).
Material Science Applications
- Synthesis of Thermosets: The creation of bisbenzylideneacetone-containing benzoxazine and its photo- and thermally cured thermosets demonstrate the compound's utility in developing materials with high thermal properties. This research can influence the design and synthesis of advanced materials for various industrial applications (Lin et al., 2017).
properties
IUPAC Name |
(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-19-12-7-8-14(20-2)11(9-12)10-16-17(18)13-5-3-4-6-15(13)21-16/h3-10H,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVGJYZITLCUSP-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

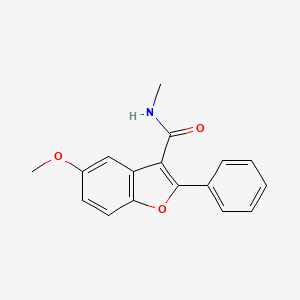
![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)
![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)
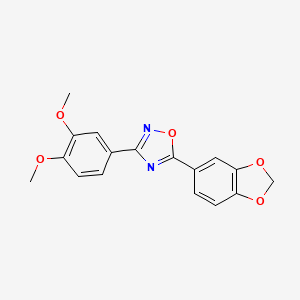
![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)
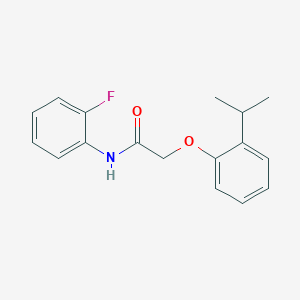
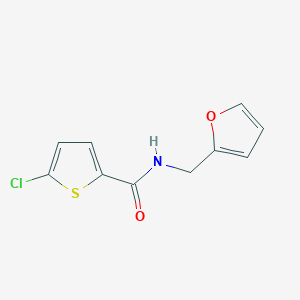
![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)
![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)
![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)